molecular formula C5H5F3O B595154 1-(Trifluoromethyl)cyclopropanecarbaldehyde CAS No. 1229311-61-8

1-(Trifluoromethyl)cyclopropanecarbaldehyde

Cat. No.: B595154
CAS No.: 1229311-61-8
M. Wt: 138.089
InChI Key: QUWHGSSMZMPEGW-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C5H5F3O. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to an aldehyde functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as an alkene, using a trifluoromethylating agent. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as low temperatures and controlled atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The process often includes steps for purification and isolation of the final product to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Trifluoromethyl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropanecarbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to specific biological effects, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropanecarboxylic acid
  • 1-(Trifluoromethyl)cyclopropanol
  • 1-(Trifluoromethyl)cyclopropane-1-thiol

Uniqueness: 1-(Trifluoromethyl)cyclopropanecarbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group attached to a cyclopropane ring. This structural arrangement provides distinct reactivity and properties compared to its analogs, making it a versatile compound in various chemical transformations and applications .

Properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-5(7,8)4(3-9)1-2-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHGSSMZMPEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254584
Record name 1-(Trifluoromethyl)cyclopropanecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229311-61-8
Record name 1-(Trifluoromethyl)cyclopropanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229311-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclopropanecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID701254584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(TRIFLUOROMETHYL)CYCLOPROPANECARBALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (0.23 g, 1.162 mmol) in diethyl ether (3 mL, aldrich) at 0° C. under Ar(g) was added lithium aluminium hydride (1.0 M solution in THF; 1.39 mL, 1.39 mmol, aldrich) dropwise. After completed addition the reaction was then stirred at 0° C. for 45 min. The reaction was quenched with a solution of KHSO4 (1M) at −78° C. and gradually warmed to RT and stirred for 30 min. The reaction was extracted with diethyl ether (2×10 mL). The combined organic extracts were dried over MgSO4, concentrated, and dried in vacuo to afford 62 mg of the title compound as a light yellow liquid, which was used in the next step without further purification. 1H NMR (CHLOROFORM-d) δ: 9.69 (s, 1H), 1.43 (m, 2H), 1.21 (t, J=7.0 Hz, 2H)
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Synthesis routes and methods II

Procedure details

To a stirred solution of compound A103-1 (164 mg, 0.832 mmol) in DCM (2 mL) was added diisobutylaluminum hydride (1 M in hexane, 1.0 mL, 1.0 mmol) at −78° C. under nitrogen atmosphere. After 0.5 h, the mixture was allowed to warm to 0° C. and stirred for 0.5 h. The reaction mixture was quenched with sat. KHSO4 aq. (10 mL) and extracted with DCM (2×4 mL). The combined organic layers were directly used in the next step without further purification.
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